molecular formula C12H15ClN2O3 B5704401 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide

2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide

Cat. No. B5704401
M. Wt: 270.71 g/mol
InChI Key: XSCOWNVFPXTDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide, also known as clofencet, is a chemical compound that has been used in scientific research for several decades. It belongs to the class of organic compounds known as benzamides and is used as a tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

Clofencet acts as a competitive inhibitor of certain enzymes and receptors. It binds to the active site of the enzyme or receptor, preventing the substrate or ligand from binding. This inhibition can lead to changes in cellular processes, allowing researchers to study the effects of these changes.
Biochemical and Physiological Effects:
Clofencet has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of various receptors, including nicotinic acetylcholine receptors and GABA receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This allows researchers to study the effects of specific changes in cellular processes. However, one limitation of using 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide is its potential for off-target effects. It is important to carefully control the concentration of 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide used in experiments to avoid unintended effects.

Future Directions

There are several potential future directions for research involving 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide. One area of interest is the development of new compounds based on the structure of 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide with improved selectivity and potency. Another area of interest is the investigation of the role of 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide in various disease states, including neurodegenerative diseases and cancer. Finally, the use of 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide in drug discovery and development may lead to the identification of new therapeutic targets and compounds.

Synthesis Methods

The synthesis of 2-chloro-N-(1-ethylpropyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 1-ethylpropylamine in the presence of thionyl chloride. The resulting compound is then purified by recrystallization.

Scientific Research Applications

Clofencet has been used in various scientific research studies to investigate the mechanisms of action of different biological processes. It has been used as a ligand to study the binding properties of various proteins, including enzymes and receptors. Clofencet has also been used to investigate the role of different signaling pathways in cellular processes.

properties

IUPAC Name

2-chloro-4-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-8(4-2)14-12(16)10-6-5-9(15(17)18)7-11(10)13/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCOWNVFPXTDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-nitro-N-(pentan-3-yl)benzamide

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